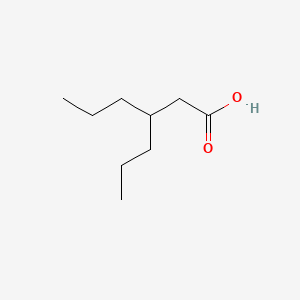

3-Propylhexanoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-propylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-5-8(6-4-2)7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWVHHCWUCZFBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179797 | |

| Record name | Hexanoic acid, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25110-61-6 | |

| Record name | Hexanoic acid, 3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025110616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Organic Synthesis Strategies for 3 Propylhexanoic Acid

Chemical and Physical Properties

3-Propylhexanoic acid has the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol . lookchem.com It is a liquid at room temperature. sigmaaldrich.com Its IUPAC name is this compound, and its CAS Registry Number is 25110-61-6. lookchem.comnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H18O2 | lookchem.com |

| Molecular Weight | 158.24 g/mol | lookchem.com |

| IUPAC Name | This compound | lookchem.comnih.gov |

| CAS Number | 25110-61-6 | lookchem.comnih.gov |

| Boiling Point | 253.4°C at 760 mmHg | guidechem.com |

| Density | 0.919 g/cm³ | guidechem.com |

| Flash Point | 129.7°C | guidechem.com |

| pKa (Predicted) | 4.80 ± 0.10 | guidechem.com |

Synthesis and Manufacturing

Common Precursors

General synthesis route information suggests that this compound can be prepared from several precursor molecules. guidechem.com Some of the identified precursors include:

Dipropylmalonic acid

Ethyl 2-cyano-3-propylhexanoate

The specific reaction conditions, catalysts, and yields for these transformations are not consistently reported.

Derivatives and Structural Analogues in Chemical Research

Industrial Applications

Specific industrial applications for 3-Propylhexanoic acid are not widely documented. It is generally available from chemical suppliers for research and development purposes. lookchem.comchemicalbook.com

Pharmaceutical Research

There is limited specific information available in the public domain regarding the use of this compound in pharmaceutical research. Its structural analogue, valproic acid (2-propylpentanoic acid), is a well-known pharmaceutical agent. wikipedia.org

A review of available scientific literature did not yield specific research findings or data on the copolymerization of 2-propylhexanoic acid with styrene (B11656) and acrylic acid.

However, the copolymerization of styrene and acrylic acid is a well-studied process in polymer chemistry. nih.govgoogle.com These copolymers are known for their use in coatings, adhesives, and as pigment dispersants. nih.gov The properties of the resulting polymer, such as its solubility and film-forming characteristics, can be tailored by adjusting the ratio of the monomers. nih.gov For instance, increasing the acrylic acid content generally enhances the water-solubility of the copolymer. nih.gov

Research on the copolymerization of styrene and acrylic acid has explored various techniques, including bulk thermal copolymerization and emulsion copolymerization. nih.govgoogle.com Studies have investigated the kinetics of the reaction and the distribution of the carboxylic groups within the resulting polymer microspheres. google.com The incorporation of a "hard" monomer like styrene can improve the durability of the resulting polymer film. nih.gov

While no direct data exists for the inclusion of 2-propylhexanoic acid in this specific copolymerization, research has been conducted on the polymerization of other alkyl-substituted acrylic acid esters and the formation of block copolymers involving hexanoic acid derivatives. researchgate.netrsc.org These studies explore how the structure of the alkyl side chain can influence the properties of the resulting polymer. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acide propyl-3 hexanoique |

| Acrylic acid |

| Dipropylmalonic acid |

| Ethyl 2-cyano-3-propylhexanoate |

| Styrene |

| Valproic acid (2-propylpentanoic acid) |

Mechanistic Biological and Biochemical Investigations

Role in Lipid and Fatty Acid Metabolic Pathways (in context of branched fatty acids)

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by one or more methyl groups on the carbon chain. wikipedia.org They are integral components of various metabolic reactions and are involved in processes such as energy metabolism and the regulation of lipid synthesis. nih.govnih.gov The metabolism of BCFAs can intersect with major energy-producing pathways like the tricarboxylic acid (TCA) cycle. nih.gov

The catabolism of BCFAs and branched-chain amino acids (BCAAs) can influence one another, with their intermediate metabolites potentially entering shared metabolic cycles. nih.gov For instance, the breakdown of both BCFAs and BCAAs can yield metabolites that feed into the TCA cycle, impacting cellular energy production in the form of ATP. nih.gov In some organisms, BCAAs serve as precursors for the synthesis of BCFAs, which are essential for functions like maintaining cell membrane fluidity. plos.org

The metabolic fate of fatty acids is complex, with anabolic pathways, primarily occurring in the cytosol and endoplasmic reticulum, leading to the formation of triglycerides and phospholipids, while catabolic processes in the mitochondria generate ATP. nih.govfrontiersin.org Elevated levels of certain fatty acids have been shown to modulate the gene expression of enzymes involved in triglyceride synthesis by interacting with regulatory proteins like PPARα and sterol regulatory element-binding protein-1c. nih.gov Given its structure as a BCF, 3-propylhexanoic acid would be expected to participate in these general metabolic pathways, although its specific role and the enzymes involved remain to be elucidated.

Enzyme Interaction Studies

The carboxylic acid group is a key functional moiety that dictates how molecules like this compound interact with enzymes. These interactions are fundamental to the catalytic activity and inhibition of enzymes.

Influence on Enzyme Activity via Hydrogen Bonding and Ionic Interactions (general to carboxylic acids)

The carboxyl group of a carboxylic acid can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows for the formation of strong hydrogen bonds with amino acid residues in the active site of an enzyme. mdpi.com These interactions are crucial for substrate binding and proper orientation for catalysis.

Furthermore, the carboxyl group can exist in its deprotonated, anionic form (carboxylate) at physiological pH. This negative charge enables strong ionic interactions, or salt bridges, with positively charged amino acid residues such as arginine, lysine, or a metal cofactor within the enzyme's active site. mdpi.com In some enzymes, paired carboxylic acid residues in the active site play a critical role in substrate binding and catalysis, where one residue can be protonated and the other deprotonated, creating a specific electrostatic environment. acs.orggenscript.com The binding of a carboxylic acid substrate can be stabilized by these ionic interactions, as seen in enzymes like carboxypeptidase A4, where an arginine residue forms an ionic bond with the substrate's carboxylate group. mdpi.com

For a reaction to occur, the carboxylic acid often needs to be "activated," a process frequently involving ATP. libretexts.org Enzymes can convert a low-energy carboxylate into a high-energy acyl phosphate, making it more susceptible to nucleophilic attack. libretexts.org

Inhibition of Specific Enzymes (e.g., malonic acid decarboxylase and aldehyde dehydrogenase by 2-propylhexanoic acid)

Malonic acid is a known inhibitor of succinate (B1194679) dehydrogenase, an enzyme in the TCA cycle. The structural similarity of an inhibitor to the enzyme's natural substrate can lead to competitive inhibition, where the inhibitor binds to the active site and blocks the substrate from binding. It is plausible that branched-chain carboxylic acids like this compound could act as inhibitors for enzymes involved in fatty acid metabolism, though the specific targets and mechanisms would require experimental verification. The inhibition can be of different types, including mixed-type inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Effects on Cellular Processes (e.g., apoptosis induction by 2-propylhexanoic acid)

The induction of apoptosis, or programmed cell death, is a critical cellular process. An increase in the concentration of certain fatty acids can trigger apoptotic signaling pathways. mdpi.com The mechanisms of apoptosis are complex, involving two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. mdpi.com

Research on other fatty acids has shown they can induce apoptosis through various mechanisms. For instance, alpha-lipoic acid has been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which in turn leads to the downregulation of the anti-apoptotic protein Bcl-2 and activation of the mitochondrial death pathway. nih.gov Polyunsaturated fatty acids have also been demonstrated to induce apoptosis in cancer cells by activating both intrinsic and extrinsic pathways. mdpi.com

While there is no specific data on apoptosis induction by this compound, its isomer, 2-propylhexanoic acid (as part of the broader effects of valproic acid), is known to have effects on cellular signaling. Valproic acid is a histone deacetylase (HDAC) inhibitor, which can alter gene expression and induce apoptosis in cancer cells. wikipedia.org The initiation of apoptosis can be triggered by various cellular stresses, including an increase in intracellular fatty acid concentrations. mdpi.com The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a key determinant of cell fate. mdpi.com It is conceivable that, like other fatty acids, this compound could influence these cellular processes, but this remains a subject for future investigation.

Computational and Theoretical Chemistry Studies

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-based descriptors of a molecule with a specific physicochemical property. sid.ir These models are instrumental in predicting the characteristics of compounds like 3-Propylhexanoic acid.

Prediction of Physicochemical Parameters using Molecular Descriptors

A key application of QSPR is the prediction of essential physicochemical parameters, such as the octanol-water partition coefficient (Log P), which is a measure of a compound's hydrophobicity. sid.ir For saturated monocarboxylic acids, including this compound, multiple linear regression (MLR) methods have been successfully applied to predict Log P values based on various molecular descriptors. researchgate.net

Studies have shown that descriptors like the Platt index, volume, maximum projection area, and Randic index play a significant role in accurately predicting the Log P of saturated monocarboxylic acids. researchgate.net For instance, a QSPR model for a series of saturated monocarboxylic acids (C1-C22) yielded a strong correlation with a high R-squared value, indicating the model's predictive power. researchgate.net The experimental Log P value for 2-propylhexanoic acid, a closely related isomer, is reported as 3.01. researchgate.net Such models are built upon the principle that the physicochemical behavior of a compound is intrinsically linked to its molecular structure. sid.irresearchgate.net

Table 1: Experimental and Predicted Log P Values for Selected Saturated Monocarboxylic Acids

| Carboxylic Acid | Formula | Experimental Log P |

|---|---|---|

| Propanoic Acid | C3H6O2 | 0.25 |

| Butanoic Acid | C4H8O2 | 0.79 |

| Pentanoic Acid | C5H10O2 | 1.39 |

| 2-Ethylbutanoic acid | C6H12O2 | 1.68 |

| 2-Ethylhexanoic acid | C8H16O2 | 2.64 |

| 2-propylhexanoic acid | C9H18O2 | 3.01 |

| Octanoic acid | C8H16O2 | 3.05 |

| Decanoic acid | C10H20O2 | 3.92 |

This table presents experimental Log P values for a selection of saturated monocarboxylic acids to illustrate the range and influence of structure on this physicochemical parameter. Data sourced from Mohammadinasab, E. (2017). researchgate.net

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies extend the principles of QSPR to predict the biological activity or toxicity of chemical compounds. nih.gov These predictive models are vital for screening compounds and prioritizing them for further experimental testing. wseas.com

Development of Predictive Models for Biological Activities

For compounds related to this compound, such as the well-known antiepileptic drug valproic acid (2-propylpentanoic acid) and its analogs, QSAR models have been developed to understand the structural requirements for their anticonvulsant activity. nih.govmdpi.com Research indicates a strong correlation between the anticonvulsant potency of branched-chain fatty acids and their molecular size, with larger molecules generally exhibiting greater activity. nih.gov Furthermore, lipophilicity and molecular volume have been identified as key parameters correlated with potency, suggesting that the interaction with the plasma membrane may be a crucial aspect of their mechanism of action. nih.govacs.org

Studies on valproic acid analogs have shown that the branched structure is essential for anticonvulsant activity. nih.gov These findings are critical for the design of new, potentially safer, and more effective therapeutic agents. The development of QSAR models for these related compounds provides a framework for predicting the potential biological activities of this compound.

Application of Artificial Neural Networks and Read-Across Methodologies

More advanced computational techniques, such as artificial neural networks (ANNs), are increasingly being used to develop sophisticated QSAR/QSTR models. aimspress.comresearchgate.netresearchgate.net ANNs can capture complex, non-linear relationships between molecular descriptors and biological or toxicological endpoints. researchgate.net For carboxylic acids, machine learning algorithms like Decision Trees, Random Forests, and k-Nearest Neighbors (k-NN) have been employed to build predictive toxicity models using descriptors such as the octanol/water partition coefficient (log P), refractive index, density, pKa, and dipole moment. researchgate.netunisza.edu.my

The read-across methodology is another important tool, particularly in data-gap filling for toxicological assessments. This approach uses data from well-studied compounds to predict the properties of structurally similar, but less-studied, chemicals. nih.gov For branched-chain carboxylic acids, read-across studies supported by transcriptomics and physiologically based pharmacokinetic (PBPK) modeling have been used to compare their effects to valproic acid. nih.gov Such studies have shown that the transcriptional profiles of acids with 2- or 3-carbon alkyl substituents at the alpha position are similar to that of valproic acid, providing a basis for grouping these chemicals for risk assessment. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It has become a valuable tool in computational chemistry for studying the properties of organic compounds.

Conformational Analysis and Electronic Structure Calculations

For organic compounds in general, and by extension to this compound, DFT is widely used for conformational analysis and the calculation of electronic structure. unlp.edu.ar These calculations provide insights into the most stable three-dimensional arrangements of the molecule (conformers) and the distribution of electrons within the molecule. researchgate.net The conformational and electronic characteristics of the polar region of valproic acid and its derivatives have been analyzed using DFT, which helps in understanding the intramolecular interactions that stabilize different conformations. researchgate.net

DFT calculations can determine various quantum chemical descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for predicting the reactivity of a molecule. bohrium.comtandfonline.com These descriptors can then be used in the development of more refined QSAR models. researchgate.net The application of DFT to analyze the conformational landscape and electronic properties of this compound would provide a fundamental understanding of its chemical behavior and potential interactions with biological systems.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone for the structural elucidation of 3-Propylhexanoic acid and its derivatives. By interacting with electromagnetic radiation, molecules provide a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its analogues. While direct NMR data for this compound is not extensively published, its structural features can be predicted. Furthermore, studies on its derivatives, such as 2-amino-3-propylhexanoic acid, demonstrate the power of this technique. beilstein-journals.orgresearchgate.net In such cases, ¹H and ¹³C NMR spectra are used to verify the carbon skeleton and the position of functional groups. researchgate.net

For this compound, ¹H NMR would show characteristic signals for the protons of the two propyl chains and the methylene (B1212753) group adjacent to the carboxylic acid. The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift. ¹³C NMR would definitively identify the carbonyl carbon, the methine carbon at the branch point, and the distinct methylene and methyl carbons of the propyl groups. researchgate.net Two-dimensional NMR techniques, such as COSY and HMBC, would be employed to establish connectivity between protons and carbons, confirming the 3-propyl substitution pattern.

Table 1: Predicted NMR Data for this compound (Note: These are estimated values based on standard chemical shift ranges.)

| Atom | Spectrum | Predicted Chemical Shift (ppm) | Multiplicity |

| COOH | ¹H | 10.0 - 13.0 | broad singlet |

| CH₂COOH | ¹H | 2.2 - 2.5 | doublet |

| CH(CH₂)₂ | ¹H | 1.8 - 2.1 | multiplet |

| CH₂CH₃ | ¹H | 1.2 - 1.6 | multiplet |

| CH₃ | ¹H | 0.8 - 1.0 | triplet |

| C=O | ¹³C | 175 - 185 | singlet |

| CH(CH₂)₂ | ¹³C | 40 - 50 | singlet |

| CH₂COOH | ¹³C | 30 - 40 | singlet |

| CH₂CH₃ | ¹³C | 20 - 35 | singlet |

| CH₃ | ¹³C | 10 - 15 | singlet |

Infrared (IR) spectroscopy is highly effective for identifying the functional groups present in this compound. The spectrum is dominated by absorptions characteristic of a carboxylic acid. nih.gov A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxyl group. Additionally, a strong, sharp absorption peak between 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. nist.govnist.gov

Ultraviolet (UV) spectroscopy is less informative for the direct characterization of saturated aliphatic carboxylic acids like this compound. The molecule lacks a conjugated system or significant chromophore, resulting in only weak absorption in the far-UV region (around 200-210 nm). Therefore, UV spectroscopy is not a primary method for its structural elucidation but can be used for detection in chromatographic methods if the compound is derivatized with a UV-active tag.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | Stretch | 1700 - 1725 | Strong |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium-Strong |

| C-O | Stretch | 1210 - 1320 | Medium |

Mass spectrometry (MS) is a powerful technique that provides the molecular weight of a compound with high accuracy. For this compound (C₉H₁₈O₂), the expected monoisotopic mass is 158.13 Da. chemspider.com

Tandem mass spectrometry (MS/MS) is crucial for distinguishing this compound from its many structural isomers, such as nonanoic acid. researchgate.net In MS/MS analysis, the molecular ion (or a protonated/deprotonated version) is isolated and subjected to collision-induced dissociation (CID), which breaks it into smaller, characteristic fragment ions. The resulting fragmentation pattern provides structural information, particularly about the branching point. For instance, cleavage at the carbon alpha to the carbonyl group and around the branch point would yield specific ions that help locate the propyl group at the C-3 position. This technique is essential for confirming the identity of the compound in complex samples. researchgate.net Furthermore, MS/MS operating in modes like Multiple Reaction Monitoring (MRM) provides exceptionally sensitive and selective quantification, which is vital for detecting trace amounts of the acid or its metabolites in biological matrices. epilepsia.sunih.gov

Chromatographic Separation Methods

Chromatography is essential for isolating this compound from sample matrices and separating it from structurally similar compounds, particularly isomers.

Gas chromatography-mass spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and semi-volatile compounds. Due to the polarity and lower volatility of carboxylic acids, this compound is typically derivatized before analysis, often by converting it into a more volatile ester, such as a methyl ester (methyl 3-propylhexanoate). epa.gov

The high resolving power of the gas chromatography column allows for the efficient separation of this compound from its isomers. nih.gov This separation is critical for determining the isomeric purity of a sample. For example, a sample could contain co-eluting isomers like 2-ethylheptanoic acid or other branched C9 acids, which might have nearly identical mass spectra but different retention times on the GC column. d-nb.info Following separation, the mass spectrometer provides definitive identification and quantification, making GC-MS an ideal method for assessing purity and determining the distribution of various isomers in a mixture. nih.govd-nb.info

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a versatile and powerful tool for analyzing compounds in complex liquid mixtures, such as biological fluids or environmental samples. researchgate.net This method can often analyze carboxylic acids in their native form without derivatization, which simplifies sample preparation. uib.noresearchgate.net

In reversed-phase HPLC, separation is achieved based on the analyte's hydrophobicity. aocs.org While this compound can be analyzed directly, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to improve chromatographic retention and enhance ionization efficiency for MS detection. nih.gov The coupling of HPLC with MS/MS provides two layers of specificity: chromatographic retention time and mass-to-charge ratio with specific fragmentation patterns. epilepsia.su This makes HPLC-MS/MS exceptionally well-suited for the selective detection and quantification of this compound and its metabolites within highly complex biological matrices, where it can separate the target analyte from thousands of other endogenous compounds. d-nb.inforesearchgate.net

Table 3: Comparison of Chromatographic Methods for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) |

| Sample Volatility | Requires volatile compounds; derivatization is typical. epa.gov | Can analyze non-volatile and thermally labile compounds. uib.no |

| Isomer Separation | Excellent resolution for volatile isomers. nih.gov | Good resolution, highly dependent on column and mobile phase selection. d-nb.info |

| Sample Preparation | Often involves derivatization and extraction. epa.gov | Can be simpler; direct injection is sometimes possible. researchgate.net |

| Primary Application | Purity assessment, isomeric distribution analysis, volatile compound profiling. | Analysis in complex biological or aqueous matrices, metabolite studies. researchgate.net |

Application as Analytical Reference Standards in Research

The role of a compound as an analytical reference standard is fundamental to ensuring the accuracy and reproducibility of quantitative research. A reference standard is a highly purified compound used as a measurement benchmark. While this compound is a commercially available chemical used in various syntheses, its specific application as a certified reference standard for quantitative analysis is not extensively documented in dedicated studies.

However, the broader class of branched-chain fatty acids (BCFAs) is critical in biomedical research, and their quantification often relies on stable isotope-labeled internal standards and calibration curves built from a range of standard compounds. acs.orgnih.govnih.gov For example, methods for the simultaneous quantification of straight-chain and branched-chain short-chain fatty acids by GC-MS utilize a mixture of standards to create calibration curves for accurate measurement in biological samples like mouse feces. nih.gov Similarly, LC-MS/MS methods for quantifying very-long-chain and branched-chain fatty acids in plasma for the diagnosis of certain metabolic disorders depend on normalization with deuterated internal standards and multi-point calibration. nih.gov

In this context, this compound serves as a crucial building block in the synthesis of more complex molecules, such as novel ionizable lipids for mRNA delivery systems. nih.gov In these studies, while this compound itself may not be the final analyte measured against a standard, its purity is paramount. The precise characterization of the final, complex lipid products through techniques like LC/MS and NMR implicitly relies on the known structure and purity of the initial reagents, including this compound. Therefore, it functions as a well-characterized starting material, which is a prerequisite for any compound that could potentially be used as a reference standard. Its utility is foundational to the synthesis of novel compounds that are then established as new analytical targets, requiring their own rigorous quantification methods.

Applications in Advanced Chemical and Materials Science

Role as a Synthetic Building Block and Precursor in Organic Synthesis

3-Propylhexanoic acid serves as a fundamental building block in the field of organic synthesis, providing a versatile scaffold for the creation of more complex molecules and a variety of derivatives. smolecule.com Its branched-chain structure is a key feature, allowing for the introduction of specific steric and electronic properties into target compounds. This characteristic makes it a valuable precursor in the synthesis of biologically active molecules and pharmaceuticals.

One notable application is in the enantioselective synthesis of nonproteinogenic amino acids, such as 2-amino-3-propylhexanoic acid. beilstein-journals.orgresearchgate.net This process highlights the utility of this compound in creating chiral compounds with potential applications in medicinal chemistry and drug design. beilstein-journals.org The carboxyl group and the hydrocarbon chain of this compound can undergo various chemical transformations, making it an important intermediate for constructing diverse molecular architectures.

Key Synthetic Applications:

Precursor for complex molecules: Its structure is foundational for building more intricate chemical entities. smolecule.com

Synthesis of bioactive compounds: It is utilized in the creation of molecules with potential pharmacological relevance.

Intermediate for derivatives: The acid functional group allows for esterification, amidation, and reduction reactions to form a range of derivatives.

Utilization in Specialty Chemical Manufacturing

In the industrial sector, this compound functions as a key intermediate in the production of specialty chemicals. These are chemicals produced for specific, performance-enhancing applications rather than as bulk commodities. The unique properties imparted by the branched alkyl chain of this compound are leveraged in the final products. ontosight.ai

Its derivatives are found in various industrial applications, including personal care products and cosmetics, where it may be a component in the synthesis of certain fragrances. ontosight.ai The manufacturing of these specialty chemicals relies on the consistent quality and reactivity of this compound as a starting material.

Integration into Polymer and Resin Systems

This compound and its derivatives can be integrated into polymer and resin systems to modify their physical properties. For instance, triglycerides of this compound have been explored for use with vinyl chloride-type resins. google.com

A significant application in this area is its use in the formulation of plasticizers. Plasticizers are additives that increase the plasticity or decrease the viscosity of a material. In one study, the triglyceride of this compound was tested as a plasticizer for PVC resin. google.com The process involved mixing the plasticizer with the PVC resin and heating it until the resin dissolved, with the solution temperature indicating the plasticizer's performance. google.com The branched nature of the acid can influence properties like gelation temperature and fusion characteristics of the polymer blend. google.com

Development of Additives for Specialized Formulations (e.g., lubricants)

Branched-chain carboxylic acids like this compound are important in the formulation of advanced lubricants. ontosight.aigoogle.com They are often used as precursors for complex esters which function as high-performance lubricant base oils or additives. google.comgoogle.com.pg These esters can be synthesized by reacting polyols, such as pentaerythritol (B129877) or trimethylolpropane, with dicarboxylic acids and branched monocarboxylic acids like this compound. google.com.pg

The resulting complex esters can exhibit desirable properties for lubricants, such as high shear stability and favorable viscosity over a wide range of temperatures. google.comgoogle.com.pg Specifically, this compound has been identified as a component in lubricant compositions designed for enhanced energy efficiency and in refrigerating machine oils. google.com.pggoogleapis.com The inclusion of these branched-acid esters helps to solubilize polar additives and improve seal compatibility in the final lubricant formulation. google.com

Compound Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₁₈O₂ | guidechem.comnih.govechemi.com |

| Molecular Weight | 158.24 g/mol | nih.gov |

| CAS Number | 25110-61-6 | guidechem.comnih.govechemi.com |

| Boiling Point | 253.4 °C | echemi.com |

| Density | 0.919 g/cm³ | echemi.com |

| Flash Point | 129.7 °C | echemi.com |

| pKa | ~4.80 | guidechem.com |

| Physical Form | Liquid | sigmaaldrich.com |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2-amino-3-propylhexanoic acid |

| 2-ethylhexanoic acid |

| This compound |

| Pentaerythritol |

| Trimethylolpropane |

Conclusion and Future Research Directions

Synthesis Enhancements and Green Chemistry Approaches

While traditional methods for synthesizing 3-propylhexanoic acid, such as the alkylation of hexanoic acid, are established, future efforts will likely focus on developing more sustainable and efficient synthetic routes. Green chemistry principles are becoming increasingly important, encouraging the use of environmentally benign reagents, solvents, and catalysts. beilstein-journals.orgresearchgate.net Research into biocatalytic methods, employing enzymes or whole-cell systems, could offer highly selective and environmentally friendly alternatives to conventional chemical synthesis. rsc.org For instance, genetically engineered microorganisms could be designed to produce this compound from renewable feedstocks, minimizing waste and energy consumption.

Exploration of Novel Derivatives with Tailored Functionalities

The functional groups of this compound, the carboxylic acid and the branched alkyl chain, provide a scaffold for the synthesis of a wide array of derivatives. cymitquimica.com Future research will undoubtedly focus on creating novel derivatives with specific, tailored functionalities for various applications. This includes the synthesis of esters, amides, and other derivatives for use in pharmaceuticals, agrochemicals, and materials science. cymitquimica.comsmolecule.comontosight.ai For example, the enantioselective synthesis of derivatives like 2-amino-3-propylhexanoic acid highlights the potential for creating chiral building blocks for complex molecules. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The development of new polymerization techniques using this compound derivatives as monomers could lead to the creation of novel polymers with unique properties.

Deeper Mechanistic Insights into Biological Interactions

Understanding the biological activity of this compound and its derivatives is a critical area for future research. The branched-chain fatty acid structure suggests potential interactions with various biological pathways. ontosight.ai Further investigation into its metabolic fate and its effects on cellular processes is warranted. jst.go.jp Elucidating the mechanisms by which it and its analogs interact with enzymes and receptors will be crucial for any potential therapeutic applications. vulcanchem.com Studies have already begun to explore the toxicological profiles of related compounds, and extending this research to this compound will be essential for ensuring its safe use.

Advanced Computational Modeling for Predictive Research

Computational chemistry and quantitative structure-activity relationship (QSAR) modeling will play an increasingly important role in guiding future research on this compound. jst.go.jp These in silico tools can be used to predict the physicochemical properties, biological activity, and potential toxicity of novel derivatives before they are synthesized in the laboratory. researchgate.netresearchgate.net This predictive capability can significantly accelerate the discovery and development process by prioritizing the most promising candidates for synthesis and testing. jst.go.jp For instance, computational models can predict properties like the octanol-water partition coefficient (Log P), which is crucial for understanding a compound's behavior in biological systems. researchgate.net

Expanding Analytical Characterization Boundaries

As new derivatives and applications of this compound are developed, the need for advanced analytical techniques for their characterization will grow. While standard methods like gas chromatography are currently used, future research may require the development of more sensitive and selective analytical protocols. oup.com This is particularly important for detecting and quantifying low levels of the compound and its metabolites in complex biological and environmental matrices. Advanced mass spectrometry techniques and other spectroscopic methods will be instrumental in providing detailed structural information and ensuring the purity and quality of synthesized compounds.

Sustainable and Innovative Industrial Applications

The unique properties of this compound and its derivatives suggest a range of potential industrial applications. smolecule.com Future research should focus on exploring and developing these applications in a sustainable manner. For example, its use as a building block for biodegradable polymers and environmentally friendly lubricants and plasticizers aligns with the growing demand for sustainable chemical products. cymitquimica.com Investigating its potential in niche applications, such as in the formulation of specialty chemicals and as an intermediate in the synthesis of high-value products, could lead to new commercial opportunities. smolecule.comontosight.ai

常见问题

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50/IC50 calculations. Use Bayesian hierarchical models to account for inter-study variability. Report confidence intervals and effect sizes to enhance comparability across publications .

Cross-Disciplinary Applications

Q. How can this compound be utilized as a chiral building block in asymmetric catalysis?

Q. What analytical techniques are optimal for studying the supramolecular interactions of this compound?

- Methodological Answer : Use X-ray crystallography for solid-state analysis and NMR titration studies for solution-phase interactions. Computational docking (e.g., AutoDock) can predict binding affinities with host molecules like cyclodextrins. Validate findings with isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。